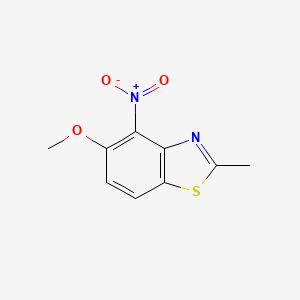
4-Ethynyl-3-methylphenol
Descripción general
Descripción
4-Ethynyl-3-methylphenol is an organic compound with the molecular formula C9H12O. It is a phenolic compound characterized by the presence of an ethynyl group (-C≡CH) attached to the fourth carbon of a methylated phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethynyl-3-methylphenol can be synthesized through several synthetic routes. One common method involves the ethynylation of 3-methylphenol using ethynylating agents such as ethynylmagnesium bromide or ethynyl lithium. The reaction typically takes place under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale ethynylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-3-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve the use of electrophilic reagents such as halogens (e.g., bromine) or sulfonating agents (e.g., sulfur trioxide).
Major Products Formed:
Oxidation: Oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-Ethynyl-3-methylphenol has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-ethynyl-3-methylphenol exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The compound may also modulate specific signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
4-Ethyl-3-methylphenol (m-cresol)
4-Ethylphenol
3-Methylphenol (m-cresol)
4-Methylphenol (p-cresol)
Propiedades
IUPAC Name |
4-ethynyl-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6,10H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKFJLFUTISBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663667 | |
| Record name | 4-Ethynyl-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408319-96-0 | |
| Record name | 4-Ethynyl-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1500347.png)

![N~5~-[2-(Cyclohexylamino)-2-oxoethyl]-N~1~-cyclopropyl-N~1~-(5-methyl-1,2-oxazol-3-yl)pentanediamide](/img/structure/B1500352.png)
![2-(Trifluoromethyl)benzo[d]thiazol-6-amine](/img/structure/B1500355.png)
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B1500360.png)





![5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1500373.png)

